molecular formula C15H14F6N4O4S B3486745 3-(1,1,1,3,3,3-HEXAFLUORO-2-METHYLPROPAN-2-YL)-1-{4-[(5-METHYL-1,2-OXAZOL-3-YL)SULFAMOYL]PHENYL}UREA

3-(1,1,1,3,3,3-HEXAFLUORO-2-METHYLPROPAN-2-YL)-1-{4-[(5-METHYL-1,2-OXAZOL-3-YL)SULFAMOYL]PHENYL}UREA

Cat. No.: B3486745
M. Wt: 460.4 g/mol
InChI Key: TWDLVCXZJMHDQS-UHFFFAOYSA-N
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Description

3-(1,1,1,3,3,3-Hexafluoro-2-methylpropan-2-yl)-1-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}urea is a complex organic compound characterized by its unique structure, which includes hexafluorinated and oxazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,1,1,3,3,3-hexafluoro-2-methylpropan-2-yl)-1-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}urea typically involves multiple steps, starting with the preparation of the hexafluorinated intermediate. This intermediate is then reacted with other reagents to form the final compound. Common reagents used in these reactions include hexafluoroisopropanol and various sulfonyl chlorides .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(1,1,1,3,3,3-Hexafluoro-2-methylpropan-2-yl)-1-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}urea undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a range of substituted derivatives with different functional groups .

Scientific Research Applications

3-(1,1,1,3,3,3-Hexafluoro-2-methylpropan-2-yl)-1-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}urea has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(1,1,1,3,3,3-hexafluoro-2-methylpropan-2-yl)-1-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}urea involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1,1,1,3,3,3-Hexafluoro-2-methylpropan-2-yl)-1-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}urea is unique due to its combination of hexafluorinated and oxazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1-(1,1,1,3,3,3-hexafluoro-2-methylpropan-2-yl)-3-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F6N4O4S/c1-8-7-11(24-29-8)25-30(27,28)10-5-3-9(4-6-10)22-12(26)23-13(2,14(16,17)18)15(19,20)21/h3-7H,1-2H3,(H,24,25)(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWDLVCXZJMHDQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)NC(C)(C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F6N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1,1,1,3,3,3-HEXAFLUORO-2-METHYLPROPAN-2-YL)-1-{4-[(5-METHYL-1,2-OXAZOL-3-YL)SULFAMOYL]PHENYL}UREA
Reactant of Route 2
3-(1,1,1,3,3,3-HEXAFLUORO-2-METHYLPROPAN-2-YL)-1-{4-[(5-METHYL-1,2-OXAZOL-3-YL)SULFAMOYL]PHENYL}UREA
Reactant of Route 3
Reactant of Route 3
3-(1,1,1,3,3,3-HEXAFLUORO-2-METHYLPROPAN-2-YL)-1-{4-[(5-METHYL-1,2-OXAZOL-3-YL)SULFAMOYL]PHENYL}UREA
Reactant of Route 4
3-(1,1,1,3,3,3-HEXAFLUORO-2-METHYLPROPAN-2-YL)-1-{4-[(5-METHYL-1,2-OXAZOL-3-YL)SULFAMOYL]PHENYL}UREA
Reactant of Route 5
3-(1,1,1,3,3,3-HEXAFLUORO-2-METHYLPROPAN-2-YL)-1-{4-[(5-METHYL-1,2-OXAZOL-3-YL)SULFAMOYL]PHENYL}UREA
Reactant of Route 6
Reactant of Route 6
3-(1,1,1,3,3,3-HEXAFLUORO-2-METHYLPROPAN-2-YL)-1-{4-[(5-METHYL-1,2-OXAZOL-3-YL)SULFAMOYL]PHENYL}UREA

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